

1-(5-Bromopyrimidin-2-yl)ethanone structural analogs and derivatives

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Compound of Interest

Compound Name: 1-(5-Bromopyrimidin-2-yl)ethanone

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An In-depth Technical Guide to **1-(5-Bromopyrimidin-2-yl)ethanone**: Synthesis, Derivatization, and Application in Drug Discovery

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine ring system is one such "privileged scaffold," owing to its prevalence in essential biological molecules like DNA and RNA.^[1] **1-(5-Bromopyrimidin-2-yl)ethanone**, a compound featuring a pyrimidine core functionalized with a bromine atom and an acetyl group, represents a particularly valuable building block for synthetic chemists. Its strategic placement of reactive sites—the ketone and the carbon-bromine bond—offers a versatile platform for constructing a diverse library of structural analogs and derivatives.

This technical guide provides an in-depth exploration of **1-(5-bromopyrimidin-2-yl)ethanone**, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, the design of its derivatives, and the structure-activity relationships (SAR) that govern their biological effects, particularly in the context of kinase inhibition for anticancer therapies.

Table 1: Physicochemical Properties of **1-(5-Bromopyrimidin-2-yl)ethanone**

Property	Value	Reference
CAS Number	1189169-37-6	[1] [2] [3]
Molecular Formula	C ₆ H ₅ BrN ₂ O	[1] [2]
Molecular Weight	201.02 g/mol	[1] [2]
IUPAC Name	1-(5-bromopyrimidin-2-yl)ethanone	[1]
Boiling Point (Predicted)	318.6±34.0 °C	[2]
Density (Predicted)	1.626±0.06 g/cm ³	[2]
Storage	Sealed in dry, Room Temperature	[2]

Core Synthesis: Accessing the Building Block

The synthesis of **1-(5-bromopyrimidin-2-yl)ethanone** is efficiently achieved through the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile group on the starting material, 5-bromo-2-cyanopyrimidine.

Experimental Protocol: Synthesis of **1-(5-Bromopyrimidin-2-yl)ethanone**

Objective: To synthesize **1-(5-bromopyrimidin-2-yl)ethanone** from 5-bromo-2-cyanopyrimidine.

Materials:

- 5-bromo-2-cyanopyrimidine
- Methylmagnesium bromide (1.4 M solution in THF)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous Ammonium Chloride (NH₄Cl) solution

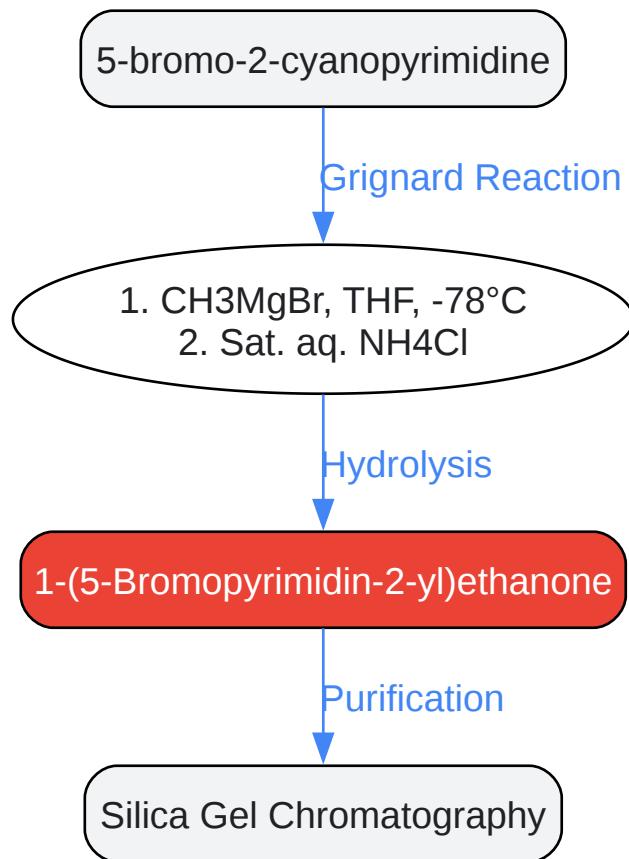
- Ethyl acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Petroleum ether

Procedure:

- Under a nitrogen atmosphere, dissolve 5-bromo-2-cyanopyrimidine (1.2 mmol) in anhydrous THF (10 mL).[2]
- Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure controlled addition.
- Slowly add the methylmagnesium bromide solution (4.20 mmol) dropwise, maintaining the internal temperature at -78 °C.[2] The excess of Grignard reagent ensures the complete conversion of the starting material.
- Stir the reaction mixture at -78 °C for 3.5 hours.[2]
- Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step protonates the intermediate imine salt to facilitate hydrolysis to the ketone.
- Allow the mixture to warm to room temperature and extract the product with EtOAc.[2]
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]
- Purify the crude material by silica gel column chromatography, eluting with a gradient of petroleum ether to ethyl acetate, to yield the pure **1-(5-bromopyrimidin-2-yl)ethanone**.[2]

Characterization:

- ¹H NMR (500 MHz, CDCl₃): δ 9.00 (s, 2H), 2.80 (s, 3H).[2]



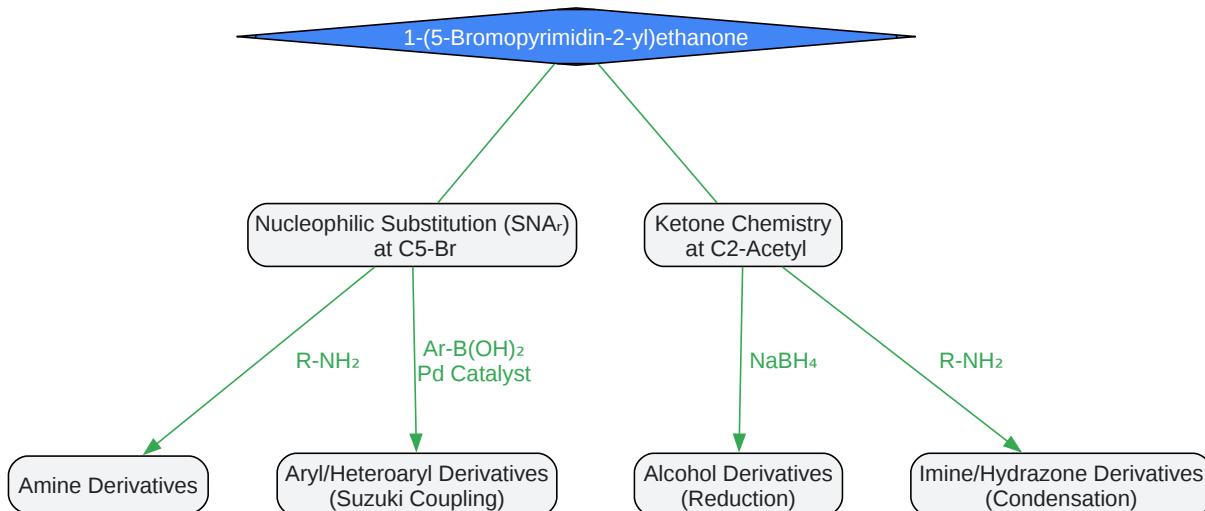
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Caption: Synthetic workflow for **1-(5-bromopyrimidin-2-yl)ethanone**.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of **1-(5-bromopyrimidin-2-yl)ethanone** stems from its two primary reactive handles. Understanding the distinct reactivity of each site is crucial for designing derivatives.

- The Acetyl Group (Ketone): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction to a secondary alcohol using agents like sodium borohydride, or condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.[1]
- The C5-Bromine Atom: The bromine atom on the electron-deficient pyrimidine ring is a good leaving group, making it amenable to nucleophilic aromatic substitution (SNAr). This is the most common site for introducing diversity, allowing for the formation of new carbon-nitrogen, carbon-carbon, or carbon-sulfur bonds.

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Caption: Key derivatization pathways for the core scaffold.

Structural Analogs and Derivatives in Medicinal Chemistry

The pyrimidine core is a bioisostere of purine and plays a pivotal role in the activity of many kinase inhibitors by forming key hydrogen bonds within the ATP-binding pocket of enzymes. Derivatives of **1-(5-bromopyrimidin-2-yl)ethanone** are widely explored as potential therapeutic agents.[\[1\]](#)[\[4\]](#)

Structure-Activity Relationship (SAR) Insights

SAR studies help elucidate the relationship between a compound's structure and its biological activity, guiding the design of more potent and selective drugs.[\[5\]](#) For pyrimidine-based inhibitors, several key principles have emerged:

- **Kinase Hinge-Binding:** The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of kinase enzymes, a common anchoring point for inhibitors.
- **Role of the 5-Position:** Substitutions at the C5 position, where the bromine resides in the parent compound, are critical. Replacing the bromine with various aryl or heteroaryl groups via cross-coupling reactions can enhance potency and selectivity by accessing adjacent pockets in the enzyme active site. For some inhibitors, a bromine at this position is required for activity.[\[6\]](#)
- **Impact of the 4-Position:** In related fused pyrimidine systems, substitutions at the C4 and C5 positions have been shown to significantly enhance inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR).[\[6\]](#)

Table 2: Biological Activities of Pyrimidine-Based Scaffolds

Scaffold Type	Therapeutic Target	Biological Activity	Reference
Pyrimidine Derivatives	General	Anticancer, Antiviral, Antimicrobial, Anti-inflammatory	[1] [4] [5]
Fused Pyrimidines	EGFR, ErbB2	Potent antiproliferative activity in cancer cells	[6]
Pyrimidine-Sulfonamides	BRAF V600E	Inhibition of a key protein in melanoma progression	[7]
Pyrimidine Analogs	Dihydroorotate Dehydrogenase	Enzyme inhibition for potential antitumor therapy	[8]
Bromopyrimidine Derivatives	CYP1A2	Inhibition of cytochrome P450 enzymes, affecting drug metabolism	[1]

General Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a general method for replacing the C5-bromine with an aryl or heteroaryl group, a common strategy for creating potent kinase inhibitors.

Objective: To synthesize 5-aryl-2-acetylpyrimidine derivatives.

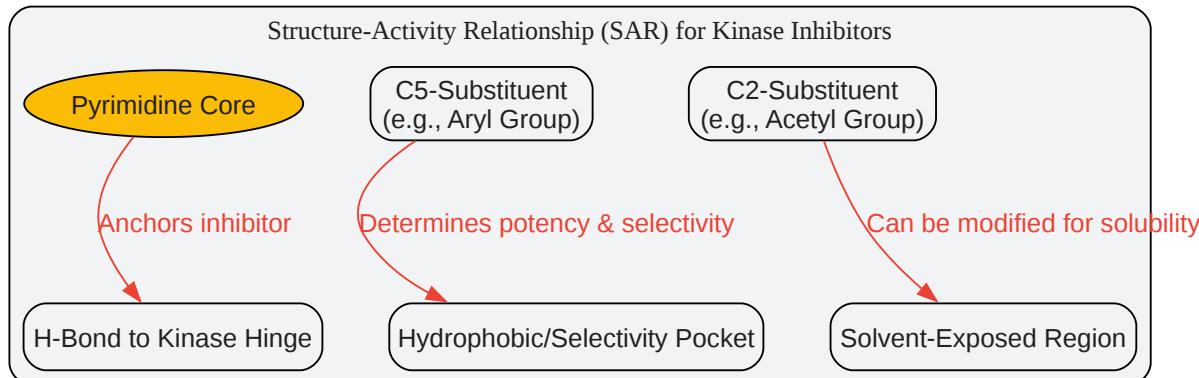
Materials:

- **1-(5-Bromopyrimidin-2-yl)ethanone**
- Arylboronic acid (e.g., phenylboronic acid)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_3PO_4 or Na_2CO_3)
- Solvent system (e.g., 1,4-dioxane/water)

Procedure:

- To a reaction vessel, add **1-(5-bromopyrimidin-2-yl)ethanone** (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.5 mmol).
- Purge the vessel with an inert gas (e.g., nitrogen or argon). This is crucial as palladium catalysts are sensitive to oxygen.
- Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
- Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na_2SO_4 , and concentrate.

- Purify the residue via column chromatography to obtain the desired 5-aryl derivative.



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Caption: General SAR principles for pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

1-(5-Bromopyrimidin-2-yl)ethanone is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an invaluable tool for drug discovery programs. The pyrimidine core provides a reliable anchor for engaging with numerous biological targets, particularly protein kinases. Future research will undoubtedly continue to leverage this scaffold, exploring novel substitutions and fusion strategies to develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles to address unmet medical needs in oncology and beyond.

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